Arginomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

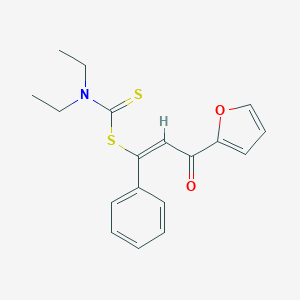

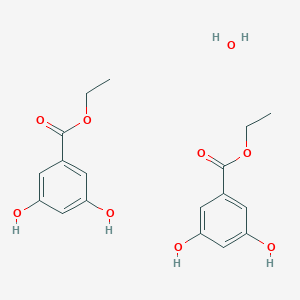

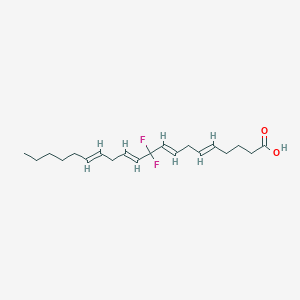

Arginomycin is a natural product that was first isolated from Streptomyces argillaceus in 1963. It is a potent anti-tumor agent that has attracted attention from researchers due to its potential use in cancer treatment. Arginomycin has a unique chemical structure that makes it highly effective in inhibiting the growth of cancer cells.

Aplicaciones Científicas De Investigación

Antibiotic Production and Characteristics

- Production and Isolation : Arginomycin is a nucleoside antibiotic produced by Streptomyces arginesis. It is known for inhibiting the growth of Gram-positive bacteria and fungi and is structurally related to blasticidin S. It has been characterized as relatively non-toxic (Argoudelis et al., 1987).

Biosynthesis

- Biosynthesis of β-Methylarginine Residue : Arginomycin features a rare amino acid, β-methylarginine, which is attached to the deoxyhexose moiety via a 4′-aminoacyl bond. The biosynthetic gene cluster for arginomycin from Streptomyces arginensis NRRL 15941 includes 14 putative essential open reading frames. The enzymes involved in this process include aspartate aminotransferase (AAT) and S-adenosyl methionine (SAM)-dependent methyltransferase (Feng et al., 2014).

Antibiotic Susceptibility Enhancement

- Enhancement of Antibiotic Susceptibility : Arginine, a component of Arginomycin, has been shown to enhance the killing of Pseudomonas aeruginosa by ciprofloxacin and tobramycin under anaerobic conditions. It also enhances antibiotic efficacy in mature biofilms (Borriello et al., 2006).

Applications in Bioengineering

- Production of Hydroxyarginine : The synthesis of 3-Hydroxyarginine (3-OH-Arg), an important intermediate for the synthesis of antibiotics like viomycin, was achieved through protein engineering and recombinant whole-cell biocatalysis. This method represents an efficient strategy for the production of hydroxylated amino acids (Mao et al., 2020).

Cellular Uptake Mechanisms

- Guanidinylated Neomycin for Cellular Uptake : Arginomycin's derivative, guanidinoneomycin, can carry large bioactive molecules across cell membranes. This occurs through a heparan sulfate-dependent pathway, demonstrating the potential for targeted drug delivery (Elson-Schwab et al., 2007).

Propiedades

Número CAS |

106133-33-9 |

|---|---|

Nombre del producto |

Arginomycin |

Fórmula molecular |

C18H28N8O5 |

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

3-[[2-amino-5-[carbamimidoyl(methyl)amino]-3-methylpentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |

InChI |

InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30) |

Clave InChI |

QHXNKYPHTJBRJV-UHFFFAOYSA-N |

SMILES |

CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |

SMILES canónico |

CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |

Sinónimos |

arginomycin U 72026 U-72026 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)